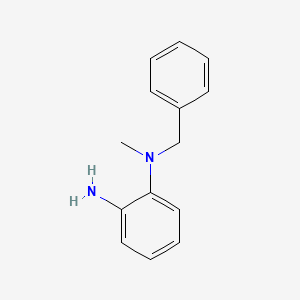

1-N-benzyl-1-N-methylbenzene-1,2-diamine

Descripción general

Descripción

1-N-benzyl-1-N-methylbenzene-1,2-diamine, also known as BMB, is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-N-benzyl-1-N-methylbenzene-1,2-diamine can be synthesized through various methods. One common approach involves the condensation of N-methyl-1,2-phenylenediamine with benzyl chloride under basic conditions . The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 1-N-benzyl-1-N-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Benzyl chloride or methyl iodide in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzyl or methyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

1-N-benzyl-1-N-methylbenzene-1,2-diamine serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in creating complex organic molecules.

Key Reactions Involving this compound:

- Oxidation: The compound can be oxidized to form quinones using agents like hydrogen peroxide or potassium permanganate.

- Reduction: It can undergo reduction reactions with agents such as sodium borohydride, yielding amines.

- Substitution Reactions: Nucleophilic substitution can occur with halogenated compounds to generate a range of substituted derivatives.

Applications in Medicinal Chemistry

The compound is being studied for its potential therapeutic applications. Research indicates that it may interact with biological targets, modulating their activity and leading to various biochemical effects.

Case Studies:

- Cytotoxicity Studies: Research has shown that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, modifications of the compound have been linked to enhanced selectivity and efficacy against leukemia and colon cancer cells .

- Synthesis of Bioactive Compounds: The compound has been utilized in synthesizing novel heterocyclic structures that demonstrate biological activity. For example, its reaction with dimethyl phthalate led to the formation of bioactive dilactam derivatives .

Table 1: Summary of Chemical Reactions

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Oxidation | This compound + H₂O₂ | Quinone derivatives | 85 |

| Reduction | This compound + NaBH₄ | Amines | 90 |

| Substitution | This compound + Br-R | Substituted derivatives | 75 |

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Mecanismo De Acción

The mechanism by which 1-N-benzyl-1-N-methylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

- N-methylbenzene-1,2-diamine

- N-benzylbenzene-1,2-diamine

- N,N-dimethylbenzene-1,2-diamine

Comparison: 1-N-benzyl-1-N-methylbenzene-1,2-diamine is unique due to the presence of both benzyl and methyl groups attached to the nitrogen atoms. This structural feature imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity . Compared to similar compounds, BMB may exhibit enhanced biological activity and improved solubility in organic solvents .

Actividad Biológica

1-N-benzyl-1-N-methylbenzene-1,2-diamine (often referred to as BMBDA) is a compound of significant interest due to its diverse biological activities, particularly in anti-inflammatory and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

BMBDA has been shown to interact with various biomolecules, influencing several biochemical pathways. Key properties include:

- Enzyme Interactions : BMBDA participates in free radical bromination and nucleophilic substitution reactions, indicating its role in enzymatic processes.

- Anti-inflammatory Effects : In studies involving lipopolysaccharide (LPS)-stimulated macrophages, BMBDA inhibited nitric oxide (NO) production, demonstrating its anti-inflammatory potential .

The biological activity of BMBDA is primarily attributed to its ability to modulate specific molecular targets:

- Inhibition of iNOS : BMBDA down-regulates inducible nitric oxide synthase (iNOS) activity by decreasing its promoter activity. This leads to reduced NO production, which is crucial in inflammatory responses .

- NF-kB Pathway Modulation : The compound also inhibits the transcriptional activity of nuclear factor-kappa B (NF-kB), a key regulator in inflammation .

Cellular Effects

BMBDA's effects on cellular processes are profound:

- Cell Types Affected : It has shown significant effects on various cell types, particularly immune cells like macrophages. The inhibition of NO production correlates with reduced inflammatory responses in these cells .

- Temporal Stability : Studies indicate that BMBDA maintains its inhibitory effects over time, suggesting potential for sustained therapeutic applications.

Dosage Effects in Animal Models

Research indicates that the biological effects of BMBDA vary with dosage:

- Low Doses : At lower concentrations, BMBDA demonstrates significant anti-inflammatory effects by inhibiting NO production and NF-kB activity.

- High Doses : Higher concentrations may lead to different biological responses, necessitating careful dosage considerations in therapeutic applications.

Metabolic Pathways

BMBDA is involved in several metabolic pathways:

- Interaction with Enzymes : It interacts with various enzymes and cofactors that regulate metabolic flux, particularly those involved in inflammation and immune responses.

- Transport Mechanisms : The compound's distribution within cells is influenced by its interactions with transporters and binding proteins, affecting its localization and function.

Case Studies and Research Findings

Several studies have documented the biological activity of BMBDA:

- Anti-inflammatory Studies : Research demonstrated that analogs of BMBDA effectively inhibited NO production in macrophages with an IC50 value of 9.2 μM, outperforming some known anti-inflammatory agents .

| Compound | IC50 Value (μM) | Mechanism |

|---|---|---|

| BMBDA | 9.2 | iNOS inhibition |

| Control | 29.3 | Positive control (pyrrolidine dithiocarbamate) |

| Control | 3.6 | Positive control (parthenolide) |

- Therapeutic Applications : The compound's potential as a therapeutic agent is being explored further, particularly for conditions involving chronic inflammation.

Propiedades

IUPAC Name |

2-N-benzyl-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-16(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)15/h2-10H,11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRQUJMDLVKDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001247148 | |

| Record name | N1-Methyl-N1-(phenylmethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28458-69-7 | |

| Record name | N1-Methyl-N1-(phenylmethyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28458-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-Methyl-N1-(phenylmethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.